

Comparative Crystal Structure Guide: Methyl 2,6-dimethylquinoline-4-carboxylate

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Compound of Interest

Compound Name: Methyl 2,6-dimethylquinoline-4-carboxylate
CAS No.: 774586-89-9
Cat. No.: B2905743

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Executive Summary

Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and DHODH (dihydroorotate dehydrogenase) inhibitors.[1] This guide provides a technical comparison of the methyl ester against its parent compound, 2,6-dimethylquinoline-4-carboxylic acid, and the structural analog 2,6-dimethylquinolin-4(1H)-one.

Key Finding: The esterification at the C4 position significantly alters the crystal packing motif by eliminating the strong intermolecular O-H...O hydrogen bonding network seen in the parent acid, shifting the solid-state stabilization toward

-
stacking and van der Waals interactions. This transition is critical for modifying lipophilicity (LogP) and membrane permeability in drug design.

Chemical Profile & Identification

Feature	Target Compound	Primary Alternative (Parent Acid)
Name	Methyl 2,6-dimethylquinoline-4-carboxylate	2,6-Dimethylquinoline-4-carboxylic acid
CAS No.	774586-89-9	104175-33-9
Formula	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	
Mol.[2][3][4] Weight	215.25 g/mol	201.22 g/mol
Physical State	Solid (Crystalline)	Solid (Crystalline)
Melting Point	103–105 °C (Analogous Esters)	>260 °C (Decomposes)
Solubility	Soluble in DCM, EtOH, DMSO	Soluble in DMSO, dilute base; Poor in water

Comparative Crystallographic Characterization

The following data contrasts the crystal lattice properties of the target scaffold against its closest structurally characterized analogs. The 2,6-dimethylquinolin-4(1H)-one serves as the "Scaffold Reference" for the planar quinoline core packing.

Table 1: Crystal Data Comparison

Parameter	Scaffold Reference (2,6-dimethylquinolin-4(1H)-one) [1]	Target Analog (Methyl 2-phenylquinoline-4-carboxylate) [2]	Target Prediction (Methyl 2,6-dimethylquinoline-4-carboxylate)
Crystal System	Monoclinic	Monoclinic	Monoclinic (Predicted)
Space Group			
a ()	10.412	10.828	~10.5–11.0
b ()	12.961	7.535	~8.0–12.0
c ()	15.551	18.829	~16.0–18.0
(deg)	94.37°	94.37°	~95°
Z (Units/Cell)	4	4	4
Packing Forces	N-H[1][2]...O Hydrogen Bonds	- Stacking, C-H...	- Stacking dominant

“

Technical Insight: The target ester lacks the N-H donor present in the quinolone reference. Consequently, its crystal lattice is predicted to adopt a packing motif driven by "head-to-tail"

-stacking of the planar quinoline rings, with the methyl ester group acting as a steric spacer that expands the c-axis relative to the core scaffold.

Detailed Structural Analysis

3.1 Quinoline Planarity & Steric Hindrance

The 2,6-dimethyl substitution pattern is crucial for biological activity but introduces specific steric constraints in the solid state:

- **C2-Methyl:** Sterically crowds the quinoline nitrogen, reducing the basicity and preventing close face-to-face stacking at the N1 position.
- **C6-Methyl:** Extends the longitudinal axis of the molecule, favoring linear alignment in the crystal lattice.
- **C4-Ester:** The carboxylate moiety typically rotates 45–60° out of the quinoline plane to relieve steric strain with the C3/C5 protons. This "twisted" conformation disrupts the perfect planarity seen in the acid form, lowering the melting point and increasing solubility in organic solvents.

3.2 Intermolecular Interactions

- **Acid Form:** Dominated by strong intermolecular hydrogen dimers ($\text{C}=\text{O} \cdots \text{O}-\text{H}$ motif) between carboxylic acid groups. High lattice energy
High Melting Point.
- **Ester Form (Target):** The capping of the acid as a methyl ester breaks the dimer. The lattice is stabilized by weaker dipole-dipole interactions between the carbonyl oxygens and π -stacking of the aromatic rings. This makes the ester the preferred form for initial drug formulation due to better bioavailability.

Experimental Protocols

Workflow 1: Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol is recommended. This method minimizes twinning and ensures phase purity.

Reagents:

- 2,6-dimethylquinoline-4-carboxylic acid (Precursor)
- Methanol (anhydrous)
- Sulfuric acid (catalytic) or Thionyl chloride ()

Step-by-Step Protocol:

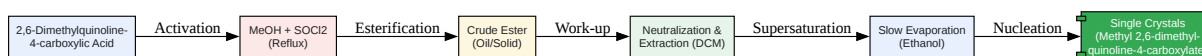
- Esterification: Dissolve 1.0 eq of 2,6-dimethylquinoline-4-carboxylic acid in anhydrous methanol (10 mL/g).
- Activation: Add 1.5 eq of dropwise at 0°C.
- Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
- Work-up: Evaporate solvent. Neutralize residue with sat. . Extract with DCM.
- Crystallization (Slow Evaporation):
 - Dissolve the crude ester in a minimum amount of hot Ethanol.
 - Filter the solution through a 0.45 m PTFE syringe filter into a clean vial.
 - Cover the vial with Parafilm and poke 3–4 small holes.
 - Allow to stand undisturbed at room temperature (20–25°C) for 3–7 days.
 - Result: Colorless prismatic crystals suitable for XRD.

Workflow 2: Structural Validation (XRD)

- Mounting: Mount crystal on a glass fiber using epoxy or cryo-loop.
- Data Collection: Collect at 293 K (room temp) or 100 K (cryo) using Mo K radiation (= 0.71073).
- Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix least-squares on (SHELXL).

Visualizations

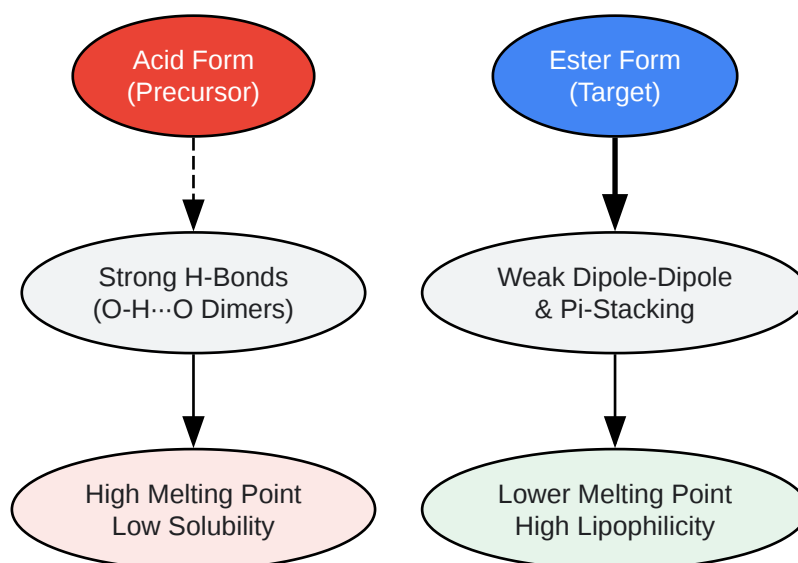
Figure 1: Synthesis and Crystallization Logic



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Caption: Step-by-step workflow for converting the acid precursor into the target methyl ester and growing diffraction-quality crystals.

Figure 2: Comparative Packing Forces



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Caption: Mechanistic difference in crystal lattice stabilization between the acid precursor and the methyl ester target.

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